

Application Notes and Protocols for TGX-115 in Glioblastoma Cell Lines

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Compound of Interest

Compound Name: TGX-115

Cat. No.: B1682240

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These application notes provide a comprehensive guide for the in vitro evaluation of **TGX-115**, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and transient receptor potential melastatin 7 (TRPM7) kinase, on glioma cells. The following protocols and data are intended to facilitate research into the therapeutic potential of **TGX-115** for glioblastoma (GBM), the most aggressive primary brain tumor.

Introduction

Glioblastoma is characterized by rapid proliferation, aggressive invasion, and profound resistance to conventional therapies. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, playing a crucial role in tumor cell survival, growth, and motility.[1][2][3] **TGX-115** has emerged as a promising investigational agent due to its ability to target this critical pathway. Initially identified as a PI3K γ/δ inhibitor, it has also been shown to inhibit TRPM7 kinase, a protein implicated in glioma progression.[4] In vitro studies have demonstrated that **TGX-115** can significantly reduce the viability of glioma cells, induce apoptosis, and inhibit cell migration and invasion.[4]

Mechanism of Action

TGX-115 exerts its anti-glioma effects through the dual inhibition of the PI3K/Akt signaling pathway and TRPM7 kinase. Inhibition of PI3K prevents the phosphorylation of Akt, a key

downstream effector that promotes cell survival and proliferation by regulating proteins involved in apoptosis, such as Bcl-2 family members.^{[1][4]} By downregulating the activity of this pathway, **TGX-115** can lead to cell cycle arrest and apoptosis. The inhibition of TRPM7 kinase further contributes to the anti-tumor effects by affecting cytoskeletal dynamics, which are crucial for cell migration and invasion.^[4]

Data Presentation

The following table summarizes the reported IC50 values for the related p110 β -selective PI3K inhibitor, TGX-221, in common glioblastoma cell lines. While specific IC50 values for **TGX-115** in glioma cells are not widely published, the data for TGX-221 provides a valuable reference for designing dose-response experiments.

Cell Line	Inhibitor	IC50 (μ M)	Exposure Time (h)	Assay	Reference
U87	TGX-221	~5	72	Cell Viability	^[5]
U251	TGX-221	~10	72	Cell Viability	^[5]

Note: The U87 cell line is known to be PTEN-deficient, which may contribute to its increased sensitivity to PI3K inhibitors like TGX-221.^[5]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to assess the efficacy of **TGX-115** on glioma cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **TGX-115** on the viability of glioma cells.

Materials:

- Glioma cell lines (e.g., U251, U87)
- Complete culture medium (e.g., DMEM with 10% FBS)

- **TGX-115** (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed glioma cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium.
- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **TGX-115** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the **TGX-115** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of **TGX-115** on glioma cell migration.

Materials:

- Glioma cell lines
- Complete culture medium
- 6-well or 12-well plates
- Sterile 200 μ L pipette tip
- **TGX-115**
- Microscope with a camera

Procedure:

- Seed glioma cells into 6-well or 12-well plates and grow to a confluent monolayer.
- Create a "scratch" or wound in the monolayer using a sterile 200 μ L pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add fresh culture medium containing different concentrations of **TGX-115** or a vehicle control.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
- Measure the width of the scratch at different points for each condition and time point.
- Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

This assay assesses the effect of **TGX-115** on the invasive potential of glioma cells.

Materials:

- Glioma cell lines

- Transwell inserts with 8 μm pore size
- Matrigel (or other basement membrane extract)
- Serum-free medium
- Complete culture medium (as a chemoattractant)
- **TGX-115**
- Cotton swabs
- Fixation and staining reagents (e.g., methanol and crystal violet)
- Microscope

Procedure:

- Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Harvest glioma cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL.
- Add 200 μL of the cell suspension containing different concentrations of **TGX-115** or a vehicle control to the upper chamber of the inserts.
- Add 600 μL of complete culture medium to the lower chamber to act as a chemoattractant.
- Incubate for 24-48 hours at 37°C .
- After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Count the number of stained cells in several random fields under a microscope.

- Quantify the results and express them as a percentage of the control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following **TGX-115** treatment.

Materials:

- Glioma cells treated with **TGX-115**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

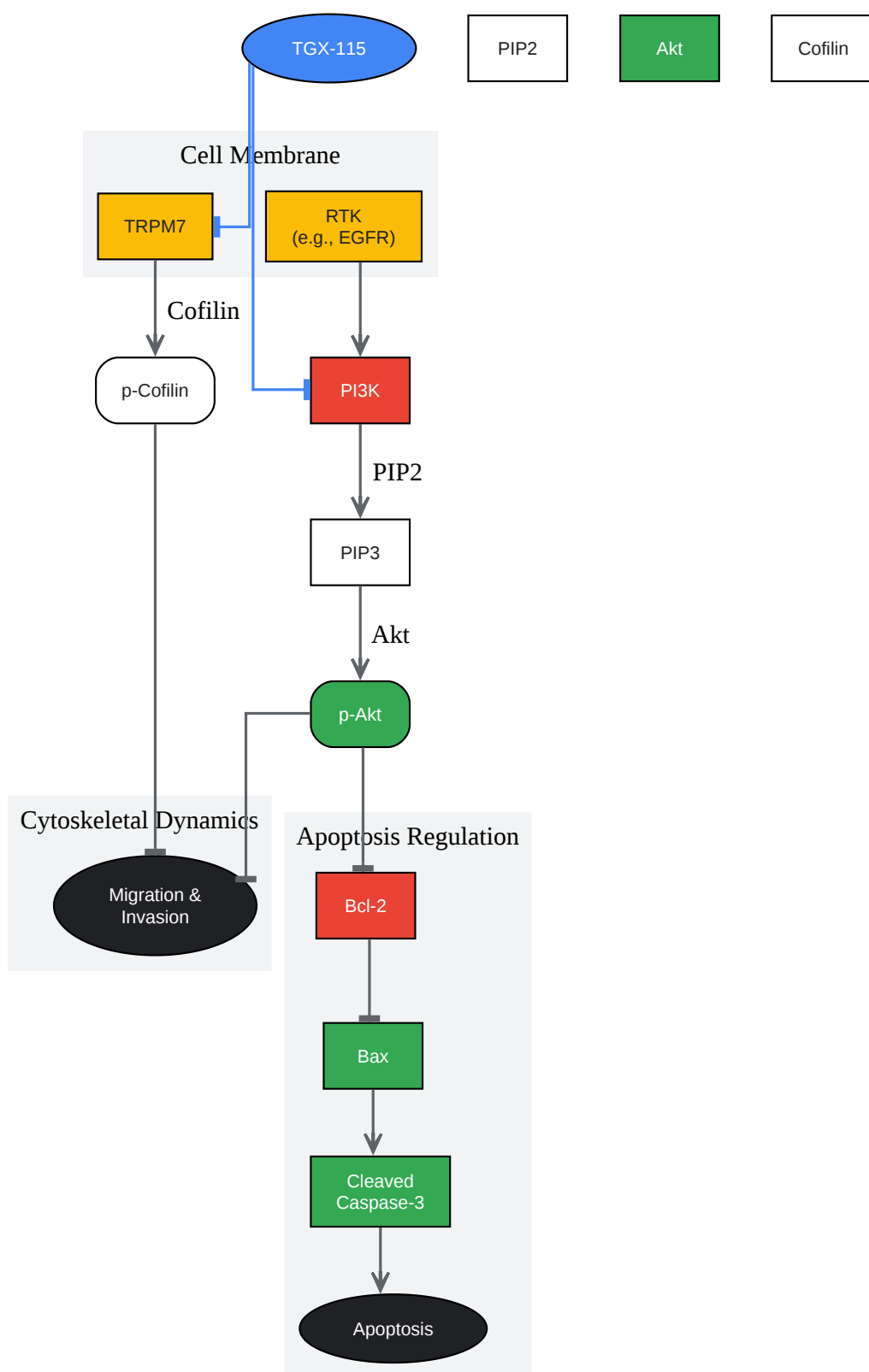
Procedure:

- Lyse the treated and control glioma cells and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 μ g) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control like β -actin.

Visualizations

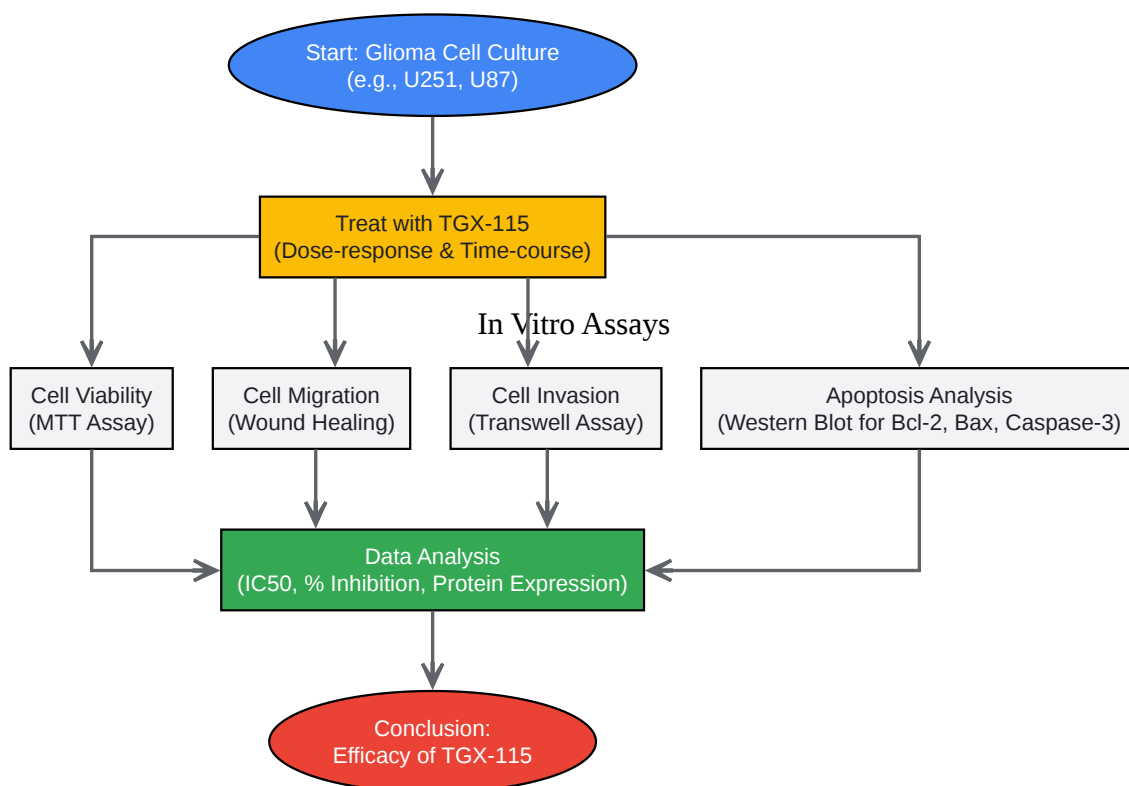
Signaling Pathway of TGX-115 in Glioma Cells



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Caption: **TGX-115** inhibits PI3K and TRPM7, leading to reduced Akt phosphorylation, induction of apoptosis, and inhibition of cell migration.

Experimental Workflow for TGX-115 In Vitro Evaluation



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Caption: Workflow for assessing the in vitro anti-glioma effects of **TGX-115**.

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